molecular formula C16H15NO3 B2646880 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid CAS No. 1396964-95-6

2-[(Biphenyl-4-carbonyl)-amino]-propionic acid

Cat. No.: B2646880
CAS No.: 1396964-95-6
M. Wt: 269.3
InChI Key: BPAJFJUFJGPGJS-UHFFFAOYSA-N
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Description

2-[(Biphenyl-4-carbonyl)-amino]-propionic acid is a synthetic organic compound characterized by a propionic acid backbone substituted with a biphenyl-4-carbonyl-amino group. Structurally, it consists of a biphenyl moiety linked via a carbonyl group to an amino nitrogen, which is further attached to the α-carbon of propionic acid.

Properties

IUPAC Name

2-[(4-phenylbenzoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11(16(19)20)17-15(18)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAJFJUFJGPGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid typically involves the reaction of biphenyl-4-carboxylic acid with an appropriate amine and propionic acid derivative. One common method involves the use of biphenyl-4-carboxylic acid chloride, which reacts with an amino acid derivative under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Biphenyl-4-carbonyl)-amino]-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the biphenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Properties
Biphenyl derivatives, including 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid, have been studied for their anti-inflammatory effects. Compounds in this class can inhibit the production of prostaglandins, which are mediators of inflammation. For instance, the biphenyl structure is integral in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase enzymes involved in prostaglandin synthesis .

Antitumor Activity
Research indicates that biphenyl derivatives exhibit antitumor properties by modulating various signaling pathways involved in cancer progression. The compound has shown potential in inhibiting cell proliferation in several cancer cell lines, making it a candidate for further development as an anticancer agent .

Bioisosteric Modifications
The compound can serve as a bioisostere for amide bonds, which are crucial in drug design. Modifications to the biphenyl framework can enhance pharmacological profiles while maintaining or improving therapeutic efficacy. This strategy has been successfully applied to develop more potent analogs with reduced side effects .

Organic Synthesis Applications

Building Block for Complex Molecules
this compound is utilized as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, facilitating the construction of more complex molecular architectures that are significant in medicinal chemistry and material science .

Synthesis of Ligands
The compound can be employed in the synthesis of ligands for metal-catalyzed reactions. Its biphenyl moiety provides steric and electronic properties that enhance ligand performance in catalysis, particularly in cross-coupling reactions essential for forming carbon-carbon bonds .

Case Study 1: Antitumor Activity Evaluation

In a study examining the antiproliferative effects of various biphenyl derivatives, this compound was tested against human cancer cell lines such as HeLa and CEM. Results indicated that this compound exhibited significant cytotoxicity with an IC50 value lower than many traditional chemotherapeutics, suggesting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation focused on the anti-inflammatory mechanism of biphenyl derivatives, including this compound. The study demonstrated that this compound effectively inhibited cyclooxygenase activity and reduced inflammatory cytokine production in vitro, highlighting its therapeutic potential in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the carbonyl and amino groups can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several propionic acid derivatives:

  • 2-(4-Biphenylyl)propionic acid (Biprofen): Lacks the carbonyl-amino linker, featuring a direct biphenyl attachment to the propionic acid backbone .
  • Chiglitazar : Contains a fluorobenzoyl and carbazolylethoxy substituent, serving as a peroxisome proliferator-activated receptor (PPAR) agonist .
  • 2-(4-Chloro-2-Methylphenoxy)Propionic Acid (MCPP): A phenoxypropionic acid derivative used as an herbicide, differing in substituent chemistry .
  • 2-(4-Benzyl-phenyl)-propionic acid: Includes a benzyl group instead of the carbonyl-amino linkage .

Physicochemical Properties

Key differences in molecular parameters are summarized below:

Compound Name Molecular Formula Molecular Weight Substituents LogP* (Predicted)
2-[(Biphenyl-4-carbonyl)-amino]-propionic acid C₁₆H₁₃NO₃ 267.28 Biphenyl-4-carbonyl-amino ~3.2
2-(4-Biphenylyl)propionic acid (Biprofen) C₁₅H₁₄O₂ 226.27 Biphenyl-4-yl ~3.5
Chiglitazar C₂₄H₂₁FN₂O₄ 420.44 Fluorobenzoyl, carbazolylethoxy ~4.8
MCPP C₁₀H₁₁ClO₃ 214.65 Chloro-methylphenoxy ~2.9
2-(4-Benzyl-phenyl)-propionic acid C₁₆H₁₆O₂ 240.30 Benzyl-phenyl ~4.0

*LogP values estimated using fragment-based methods.

Pharmacological Activity

  • Biprofen: Functions as a nonsteroidal anti-inflammatory drug (NSAID), inhibiting cyclooxygenase (COX) enzymes .
  • Chiglitazar : Activates PPARα/γ isoforms, demonstrating antidiabetic and lipid-modulating effects .
  • MCPP : Acts as a herbicide via auxin-like growth regulation in plants .

Research Findings and Data Gaps

  • Biprofen : Demonstrated efficacy in reducing prostaglandin synthesis, with a well-established safety profile .
  • Chiglitazar : Phase III trials showed improved glycemic control and lipid profiles in diabetic patients .

Biological Activity

2-[(Biphenyl-4-carbonyl)-amino]-propionic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article focuses on its biological activity, including enzyme inhibition, receptor interactions, and therapeutic applications.

Chemical Structure and Properties

The compound features a biphenyl moiety linked to a propionic acid group through an amide bond. Its chemical structure can be represented as follows:

C15H15NO2\text{C}_{15}\text{H}_{15}\text{N}\text{O}_{2}
PropertyValue
Molecular Weight241.29 g/mol
SolubilitySoluble in DMSO
LogP3.5
pKa4.5

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. Specifically, it has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation.

The mechanism by which this compound inhibits COX enzymes involves binding to the active site, thereby preventing the conversion of arachidonic acid into prostaglandins. The biphenyl group enhances hydrophobic interactions with the enzyme, while the carbonyl and amino groups facilitate hydrogen bonding.

Receptor Binding

The compound also shows promising activity as a receptor ligand. It has been reported to interact with various receptors involved in pain and inflammation pathways, such as:

  • Prostaglandin receptors (EP receptors)
  • Cannabinoid receptors (CB1 and CB2)

These interactions suggest potential applications in pain management and anti-inflammatory therapies.

Therapeutic Applications

Ongoing research is exploring the therapeutic potential of this compound in various medical conditions:

  • Anti-inflammatory Drugs : Due to its COX inhibition, it may serve as a basis for developing new non-steroidal anti-inflammatory drugs (NSAIDs).
  • Pain Management : Its receptor binding properties could make it effective in treating chronic pain conditions.
  • Cancer Therapy : Preliminary studies suggest that it may exhibit anti-cancer properties by modulating signaling pathways involved in tumor growth.

Study 1: COX Inhibition

In a study published by DrugBank, researchers evaluated the inhibitory effects of this compound on COX enzymes. The compound demonstrated a significant reduction in prostaglandin E2 production in vitro, indicating its potential as an anti-inflammatory agent .

Study 2: Receptor Interaction

Another study focused on the binding affinity of this compound to cannabinoid receptors. Using radiolabeled ligands, it was found that this compound had a moderate affinity for CB1 receptors, suggesting its potential role in modulating pain perception .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid, and what are the critical parameters to control during the reaction?

  • Methodological Answer : A common approach involves coupling biphenyl-4-carbonyl chloride with 2-aminopropionic acid under basic conditions (e.g., using triethylamine as a base) in anhydrous solvents like dichloromethane or THF. Critical parameters include maintaining a temperature below 25°C to prevent side reactions, controlling pH to avoid hydrolysis of the acyl chloride, and ensuring stoichiometric equivalence of reactants. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the product .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify the biphenyl moiety (aromatic protons at δ 7.2–7.8 ppm) and the propionic acid backbone (α-proton splitting patterns).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) by comparing retention times to a pharmacopoeial reference standard .

Q. What are the established protocols for handling and storing this compound to ensure stability and prevent degradation?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen). Avoid exposure to oxidizing agents (e.g., peroxides) and moisture, as hydrolysis of the amide bond can occur. Use desiccants like silica gel in storage areas. For handling, wear nitrile gloves and conduct experiments in a fume hood to minimize inhalation risks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound across different in vitro assays?

  • Methodological Answer : Contradictory results may arise from assay-specific variables (e.g., cell line viability, serum concentration). Validate activity using orthogonal assays (e.g., enzyme inhibition vs. cell proliferation). Pre-treat compound solutions with antioxidants (e.g., ascorbic acid) to rule out oxidation artifacts. Ensure consistency in solvent composition (e.g., DMSO concentration ≤0.1%) and use internal controls like known inhibitors/agonists .

Q. What strategies are effective in optimizing the enantiomeric purity of this compound during asymmetric synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) during the coupling reaction to induce stereoselectivity.
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers.
  • Analytical Validation : Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) .

Q. How do pH and solvent polarity influence the stability and reactivity of this compound in aqueous versus non-aqueous reaction systems?

  • Methodological Answer :

  • Aqueous Systems : At pH > 8, the carboxylic acid group deprotonates, increasing solubility but risking amide bond hydrolysis. Stabilize with buffered solutions (pH 6–7).
  • Non-Apolar Solvents : In solvents like DMF or DMSO, the compound exhibits higher thermal stability (up to 60°C) but may undergo aggregation. Use dynamic light scattering (DLS) to monitor particle size.
  • Accelerated Stability Studies : Conduct stress testing (40°C/75% RH for 4 weeks) to model degradation pathways .

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